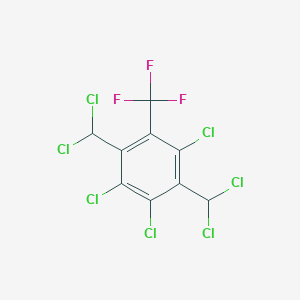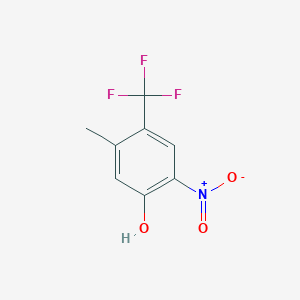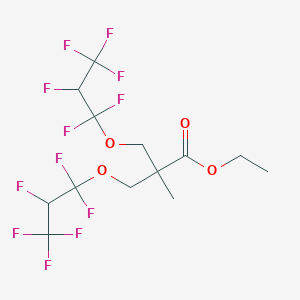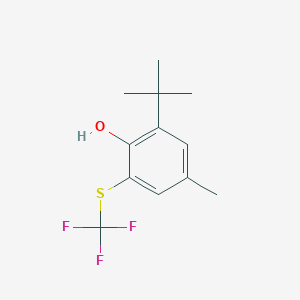
2-(tert-Butyl)-4-methyl-6-(trifluoromethylthio)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(tert-Butyl)-4-methyl-6-(trifluoromethylthio)phenol, also known as 2-t-Butyl-4-methyl-6-trifluoromethylthiophenol, is a synthetic compound that has been used in a variety of laboratory experiments and studies. It is a white crystalline solid with a melting point of 61-62°C and a boiling point of 200-201°C. This compound is known for its unique properties and its ability to act as a ligand, making it useful in a variety of applications.
Applications De Recherche Scientifique
2-(tert-Butyl)-4-methyl-6-(trifluoromethylthio)phenolmethyl-6-trifluoromethylthiophenol has been used in a variety of scientific research applications. It has been used as a ligand in organometallic complexes, as a catalyst in organic synthesis, and as a reagent in the synthesis of other compounds. It has also been used in the study of metal-ligand interactions, and in the study of the structure and reactivity of organometallic complexes.
Mécanisme D'action
2-(tert-Butyl)-4-methyl-6-(trifluoromethylthio)phenolmethyl-6-trifluoromethylthiophenol acts as a ligand in organometallic complexes, forming a coordination bond between the metal center and the sulfur atom of the ligand. This coordination bond is strong and stable, allowing the ligand to bind tightly to the metal center. This binding allows the ligand to act as a catalyst in a variety of reactions, and to influence the structure and reactivity of the metal-ligand complex.
Biochemical and Physiological Effects
2-(tert-Butyl)-4-methyl-6-(trifluoromethylthio)phenolmethyl-6-trifluoromethylthiophenol has not been studied extensively in terms of its biochemical and physiological effects. However, it is known to be a strong ligand, and thus may have the potential to interact with proteins and other biomolecules in the body. It is also known to be a strong oxidizing agent, and thus may be capable of inducing oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-(tert-Butyl)-4-methyl-6-(trifluoromethylthio)phenolmethyl-6-trifluoromethylthiophenol has several advantages for use in laboratory experiments. It is a strong ligand, making it useful for studying metal-ligand interactions. It is also a strong oxidizing agent, making it useful for studying the effects of oxidative stress. Additionally, it is relatively stable and can be synthesized in a variety of ways.
However, 2-(tert-Butyl)-4-methyl-6-(trifluoromethylthio)phenolmethyl-6-trifluoromethylthiophenol also has some limitations. It is a relatively expensive compound, making it difficult to use in large-scale experiments. Additionally, it is a strong oxidizing agent, and thus must be handled with caution to avoid potential safety hazards.
Orientations Futures
The potential applications of 2-(tert-Butyl)-4-methyl-6-(trifluoromethylthio)phenolmethyl-6-trifluoromethylthiophenol are numerous, and there are a variety of directions for future research. For example, further studies could be conducted to investigate the effects of this compound on proteins and other biomolecules, as well as its potential to induce oxidative stress in cells. Additionally, further studies could be conducted to investigate the potential of this compound to act as a catalyst in a variety of reactions. Additionally, further studies could be conducted to investigate the potential of this compound to act as a ligand in a variety of organometallic complexes. Finally, further studies could be conducted to investigate the potential of this compound to be used in the synthesis of other compounds.
Méthodes De Synthèse
2-(tert-Butyl)-4-methyl-6-(trifluoromethylthio)phenolmethyl-6-trifluoromethylthiophenol can be synthesized by a variety of methods. One of the most common methods is the reaction of 2-bromo-4-methyl-6-trifluoromethylthiophenol with t-butyl lithium in THF at -78°C. This reaction yields the desired compound with a yield of 90%. Other methods of synthesis include the reaction of 2-bromo-4-methyl-6-trifluoromethylthiophenol with t-butylmagnesium chloride in THF at -78°C, and the reaction of 2-bromo-4-methyl-6-trifluoromethylthiophenol with t-butylmagnesium bromide in THF at -78°C.
Propriétés
IUPAC Name |
2-tert-butyl-4-methyl-6-(trifluoromethylsulfanyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3OS/c1-7-5-8(11(2,3)4)10(16)9(6-7)17-12(13,14)15/h5-6,16H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPGNJGCWOEIGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)SC(F)(F)F)O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

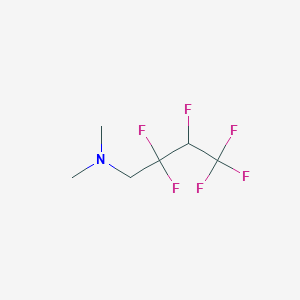


![3-[(3'-Trifluoromethyl)-(4'-chloro)phenylthio]-3.3-dimethyl-2-propanone, 98%](/img/structure/B6313002.png)
![1-(4-Nitrophenoxy)-2-[2,2-bis(perfluoroisopropyl)-1-(trifluoromethyl)ethenoxy]benzene](/img/structure/B6313014.png)
![3-[6-(Trifluoromethyl)-2-pyridinyloxy]phenyl 4,4,4-trifluorobutane-1-sulfonate](/img/structure/B6313018.png)
![1-Methyl-3-(pentafluoroethyl)-5-[(phenylmethyl)thio]-4-(trifluoromethyl)-1H-pyrazole](/img/structure/B6313024.png)

